molecular formula C13H13NO B12901550 5-Methyl-3-phenyl-4-(prop-1-en-2-yl)-1,2-oxazole CAS No. 61728-32-3

5-Methyl-3-phenyl-4-(prop-1-en-2-yl)-1,2-oxazole

Cat. No.: B12901550
CAS No.: 61728-32-3
M. Wt: 199.25 g/mol
InChI Key: CYXBMDHBJSIWRP-UHFFFAOYSA-N
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Description

5-Methyl-3-phenyl-4-(prop-1-en-2-yl)isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-phenyl-4-(prop-1-en-2-yl)isoxazole typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the 1,3-dipolar cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the cycloaddition .

Industrial Production Methods

In an industrial setting, the production of 5-Methyl-3-phenyl-4-(prop-1-en-2-yl)isoxazole may involve continuous flow processes to enhance efficiency and yield. The use of metal-free synthetic routes is also explored to reduce costs and environmental impact. For instance, microwave-assisted synthesis has been reported to be an efficient method for producing isoxazole derivatives .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-phenyl-4-(prop-1-en-2-yl)isoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to yield reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, where substituents like halogens or nitro groups can be introduced using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of isoxazole oxides.

    Reduction: Formation of reduced isoxazole derivatives.

    Substitution: Formation of halogenated or nitro-substituted isoxazoles.

Scientific Research Applications

5-Methyl-3-phenyl-4-(prop-1-en-2-yl)isoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-3-phenyl-4-(prop-1-en-2-yl)isoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-3-methylisoxazole: Similar structure but lacks the prop-1-en-2-yl group.

    3-Phenyl-5-methylisoxazole: Similar structure but with different substitution patterns.

    4-Methyl-3-phenylisoxazole: Similar structure but with a methyl group instead of the prop-1-en-2-yl group.

Uniqueness

5-Methyl-3-phenyl-4-(prop-1-en-2-yl)isoxazole is unique due to the presence of the prop-1-en-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific biological targets, making it a valuable compound for further research and development .

Properties

CAS No.

61728-32-3

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

5-methyl-3-phenyl-4-prop-1-en-2-yl-1,2-oxazole

InChI

InChI=1S/C13H13NO/c1-9(2)12-10(3)15-14-13(12)11-7-5-4-6-8-11/h4-8H,1H2,2-3H3

InChI Key

CYXBMDHBJSIWRP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=C)C

Origin of Product

United States

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